molecular formula C8H5Cl2F3O B2497925 1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol CAS No. 1146854-22-9

1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol

Cat. No.: B2497925
CAS No.: 1146854-22-9
M. Wt: 245.02
InChI Key: FOPZLSDSXPODKZ-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol is an organic compound characterized by the presence of dichlorophenyl and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol typically involves the reaction of 2,6-dichlorophenol with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous-flow microreactors. This method allows for precise control over reaction conditions, leading to higher efficiency and scalability. The use of microreactors also minimizes the risk of side reactions and improves overall safety .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2,6-Dichloro-phenyl)-2,2,2-trifluoro-ethanol is unique due to the combination of dichlorophenyl and trifluoroethyl groups, which confer distinct chemical and biological properties

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and diverse applications

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPZLSDSXPODKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 1.75 g of trimethyl(trifluoromethyl)silane to a solution of 2.1 g of 2,6-dichlorobenzaldehyde in 60 cm3 of dimethoxyethane. The reaction mixture becomes clear with a yellow sheen; it is then cooled on a water/ice bath to about 15° C. Add 0.055 g of caesium fluoride in one go. Stir for 4 hours at a temperature close to 20° C. The reaction mixture is then poured into 7.2 cm3 of a 4N aqueous solution of hydrochloric acid. The aqueous phase is decanted then extracted three times with 40 cm3 of diethyl oxide. The organic phases are combined and then dried over magnesium sulphate, filtered and evaporated to dryness under reduced pressure (2 kPa). We obtain 2.9 g of 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanol in the form of an oil with a yellow sheen, which has the following characteristics:
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.055 g
Type
catalyst
Reaction Step Three

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